

# Codaphniphylline: A Deep Dive into its Physicochemical Properties and Synthetic Pathways

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Codaphniphylline

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**Codaphniphylline**, a structurally complex member of the Daphniphyllum alkaloids, has garnered significant interest within the scientific community due to its intricate molecular architecture. This technical guide provides a comprehensive overview of the physical and chemical properties of **Codaphniphylline**, alongside a detailed exploration of its synthesis, offering a valuable resource for researchers engaged in natural product chemistry and drug discovery.

## Physicochemical Properties

**Codaphniphylline** is a naturally occurring alkaloid isolated from the branches of *Daphniphyllum macropodum* Miq.[1] It presents as a powder and exhibits solubility in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[1] The molecular formula for **Codaphniphylline** has been determined to be  $C_{30}H_{47}NO_3$ , corresponding to a molecular weight of 469.7 g/mol.[2]

Property	Value	Reference
Molecular Formula	C30H47NO3	
Molecular Weight	469.7 g/mol	
Physical State	Powder	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Further detailed quantitative data regarding melting point, boiling point, and specific spectral characteristics are outlined in the experimental data section of seminal synthetic studies.

## Spectral Data Analysis

The structure of **Codaphniphylline** was initially elucidated through comparative analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with that of the related alkaloid, daphniphylline.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for the structural confirmation of **Codaphniphylline**. While specific chemical shift values are best sourced from primary literature detailing its isolation or synthesis, general spectral regions for key functional groups provide a preliminary analytical framework.

**Infrared (IR) Spectroscopy:** The IR spectrum of **Codaphniphylline** would be expected to exhibit characteristic absorption bands corresponding to its functional groups. These would include stretches for C-H, C-N, C-O, and potentially C=O bonds.

**Mass Spectrometry (MS):** Mass spectral analysis provides valuable information on the molecular weight and fragmentation pattern of **Codaphniphylline**, aiding in its identification and structural elucidation. The high-resolution mass spectrum would confirm the elemental composition of the molecular ion.

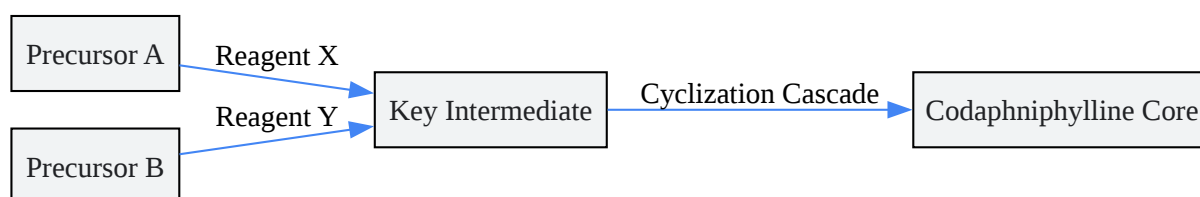
## Total Synthesis of (+)-Codaphniphylline

The total synthesis of (+)-**Codaphniphylline**, a significant achievement in natural product synthesis, was reported by Heathcock and coworkers in 1995. This landmark synthesis

provides a detailed experimental protocol for the construction of this complex molecule.

A critical step in the synthesis involves a biomimetic-inspired cascade reaction to assemble the intricate polycyclic core of the molecule. The detailed experimental procedures, including reaction conditions, purification methods, and characterization of all intermediates, are meticulously documented in the primary publication.

Below is a generalized workflow representing a key transformation in the synthesis of a core intermediate.



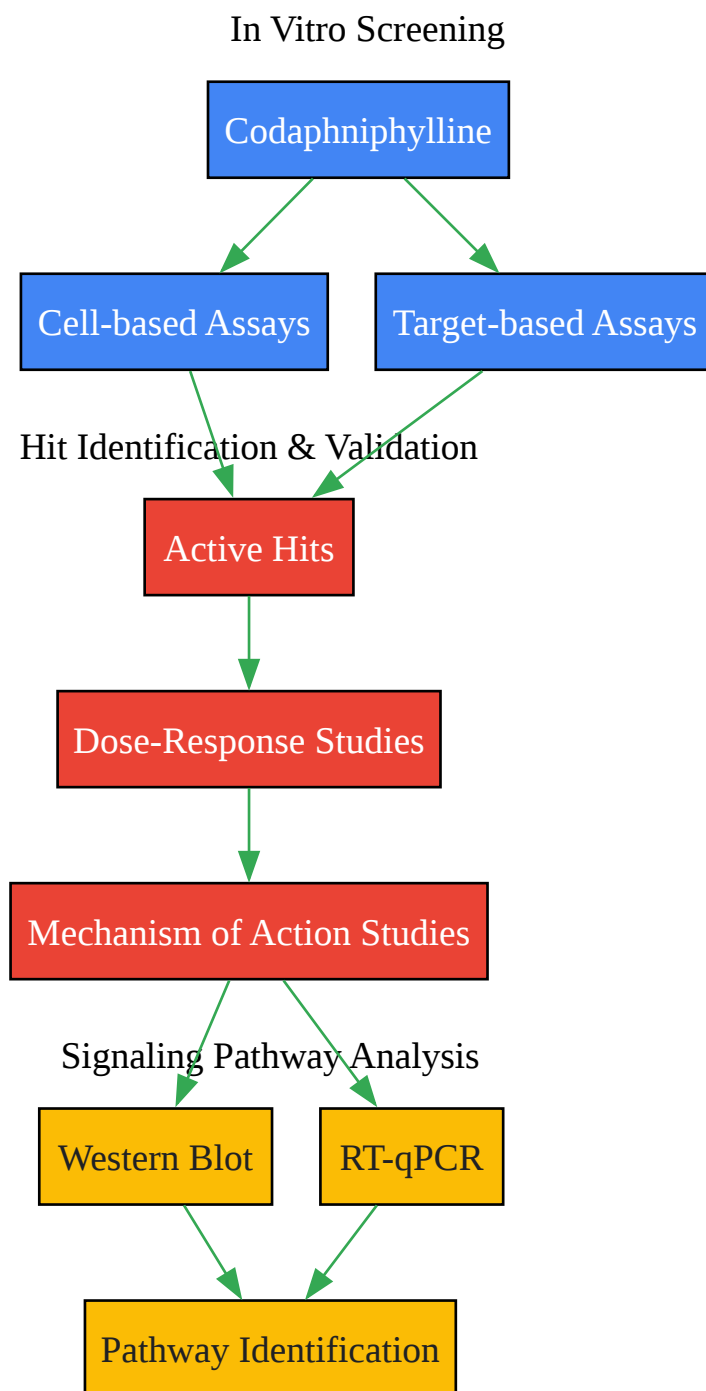
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Caption: Generalized workflow for the assembly of the **Codaphniphylline** core structure.

## Biological Activities and Signaling Pathways

While the broader class of Daphniphyllum alkaloids is known to possess a range of biological activities, specific studies on the bioactivity and potential signaling pathways of **Codaphniphylline** are limited. Further research is warranted to explore its pharmacological potential. The complex structure of **Codaphniphylline** makes it an intriguing candidate for investigation into various biological targets.

The following diagram illustrates a hypothetical experimental workflow to investigate the biological activity of **Codaphniphylline**.



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Caption: A potential experimental workflow for investigating the biological activity and signaling pathways of **Codaphniphylline**.

In conclusion, **Codaphniphylline** stands as a fascinating natural product with a challenging and elegant synthesis. While its physicochemical properties are partially characterized, a wealth of opportunity exists for further investigation into its biological activities and therapeutic potential. The detailed synthetic route published by Heathcock and his team provides a solid foundation for the preparation of **Codaphniphylline** and its analogs for future biological screening and drug development efforts.

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## References

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- To cite this document: BenchChem. [Codaphniphylline: A Deep Dive into its Physicochemical Properties and Synthetic Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12430718#physical-and-chemical-properties-of-codaphniphylline>]

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